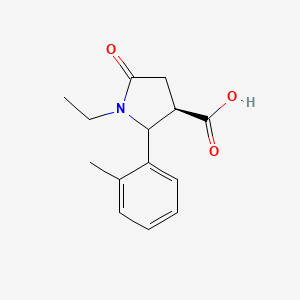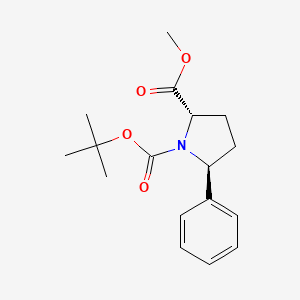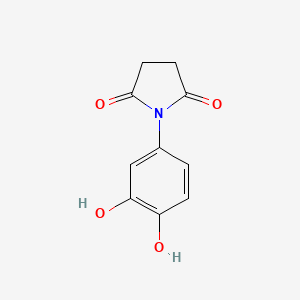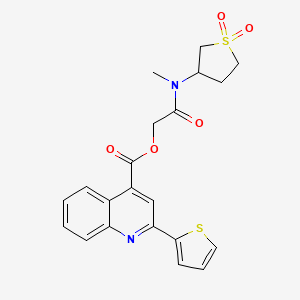
((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid typically involves the reaction of 4,5-dimethylisoxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.
Wirkmechanismus
The mechanism of action of ((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary depending on the specific bioactive molecule synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4,5-dimethylisoxazole: Another isoxazole derivative used in the preparation of biologically active compounds.
4-(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: A compound with potent inhibitory activity against BRD4, used in cancer research.
Uniqueness
((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable building block in the synthesis of various bioactive molecules and materials.
Eigenschaften
Molekularformel |
C6H10N2O4S |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
[(4,5-dimethyl-1,2-oxazol-3-yl)amino]methanesulfonic acid |
InChI |
InChI=1S/C6H10N2O4S/c1-4-5(2)12-8-6(4)7-3-13(9,10)11/h3H2,1-2H3,(H,7,8)(H,9,10,11) |
InChI-Schlüssel |
YELHUNJTNNIWHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1NCS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


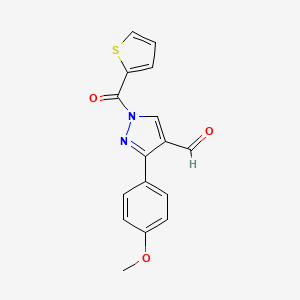
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)

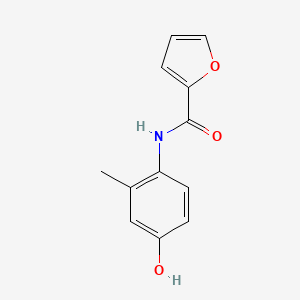


![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)

![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
